(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride
Description
N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a 1,3-thiazole core substituted with a 2-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The benzamide moiety is further modified with two trifluoromethyl groups at the 3- and 5-positions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWDRDZKQZGKW-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent . For example, the double reductive amination reaction has been used to develop polyhydroxylated pyrrolidines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, protection of amino groups, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level . For example, it may inhibit the polymerization of certain proteins or interfere with signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparison of Key Benzamide Derivatives
Key Observations :
- Heterocyclic Core : The 1,3-thiazole ring introduces rigidity and π-stacking capability, contrasting with flutolanil’s flexible isopropoxy chain and N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide’s ether-linked substituents .
- Chlorophenyl Positioning : The 2-chlorophenyl group on the thiazole may confer steric and electronic effects distinct from the 2-chlorobenzyl ethers in N-Butyl-3,5-bis[(2-chlorobenzyl)oxy]benzamide .
Heterocyclic Substitutions
Table 2: Heterocyclic Derivatives in Agrochemical Contexts
Key Observations :
- Triazole vs. Thiazole : The 1,2,4-triazole derivatives in exhibit tautomerism (thione-thiol equilibrium), whereas the thiazole in the target compound is structurally rigid, likely enhancing metabolic stability .
- Substituent Effects : The absence of sulfonyl groups in the target compound may reduce polarity compared to triazole derivatives, influencing solubility and membrane permeability .
Substituent Effects on Bioactivity
- Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl) configuration in the target compound maximizes lipophilicity and electron-withdrawing effects, a trend observed in flutolanil’s fungicidal activity .
- Chlorophenyl vs. Fluorophenyl : The 2-chlorophenyl group on the thiazole contrasts with 2,4-difluorophenyl substituents in ’s triazoles. Chlorine’s larger atomic radius and lower electronegativity may alter binding interactions in biological targets .
Biological Activity
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₁H₁₅ClN₂O
- CAS Number : 330186-77-1
- Structure : The compound features a pyrrolidine ring substituted with an amino group and a phenyl group attached to a carbonyl moiety, which enhances its biological activity and solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as:
- Enzyme Inhibitor : The compound has been shown to inhibit the activity of various enzymes, which can lead to altered metabolic pathways and therapeutic effects.
- Receptor Modulator : It may function as an agonist or antagonist at certain receptor sites, influencing neurotransmission and potentially affecting mood regulation and cognitive functions.
Therapeutic Applications
Research indicates that this compound has potential applications in several areas:
- Neurological Disorders : Investigated for its therapeutic effects in conditions such as depression and anxiety due to its receptor modulation capabilities.
- Cancer Treatment : The compound has shown antiproliferative activity against various cancer cell lines, suggesting potential use in oncology .
- Enzyme Inhibition Studies : Used in studies focusing on enzyme inhibitors, contributing to the development of new pharmaceuticals targeting metabolic diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone | Enantiomer | Opposite stereochemistry may influence biological activity |
| (S)-(3-Aminopyrrolidin-2-yl)(phenyl)methanone | Structural Isomer | Different position of amino group |
| (S)-(3-Aminopiperidin-1-yl)(phenyl)methanone | Related Ring Structure | Pipedine ring provides different steric properties |
The specific chiral configuration and the presence of both an amino group and a phenyl group enable this compound to interact with a wide range of biological targets, leading to diverse pharmacological profiles .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of small-cell lung cancer cell lines with an IC50 value below 200 nM, suggesting robust anticancer potential .
- Neuropharmacological Effects : Research indicated that the compound modulated neurotransmitter systems, providing insights into its potential use for treating mood disorders .
- Chemical Reactivity Studies : Quantum chemical calculations have elucidated parameters such as electrophilicity index and chemical hardness, which are crucial for understanding its interactions at the molecular level.
Q & A
Q. What are key considerations for designing SAR studies of derivatives?
- Methodological Answer :
- Scaffold diversification : Modify the pyrrolidine ring (e.g., N-alkylation) or phenyl substituents (e.g., halogens) systematically.
- Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 assays) and logP values to balance activity and ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
